
2,3,5,6-Tetrachloro-4-hydrazinopyridine
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Overview
Description
2,3,5,6-Tetrachloro-4-hydrazinopyridine is a polyhalogenated pyridine derivative featuring a hydrazine functional group at the 4-position of the pyridine ring. This compound is structurally characterized by four chlorine atoms at positions 2, 3, 5, and 6, which confer electron-withdrawing effects, and a hydrazine (-NH-NH₂) group at position 4, which introduces nucleophilic reactivity.
The hydrazine moiety enables diverse reactivity, such as participation in cyclization reactions to form heterocyclic frameworks (e.g., triazolopyridines) . Additionally, the chlorine substituents make the compound a candidate for further functionalization via nucleophilic aromatic substitution (NAS) or metal-catalyzed cross-coupling. Potential applications include medicinal chemistry (e.g., anticoagulant activity observed in related tetrachloropyridinol derivatives) and agrochemical research (e.g., antimicrobial analogs like TCMS pyridine) .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
2,3,5,6-Tetrachloro-4-hydrazinopyridine has shown potential as an anticancer agent. Research indicates that halogenated pyridine derivatives can induce apoptosis in cancer cells through various mechanisms.
Compound | Cancer Type | IC50 (µM) | Reference |
---|---|---|---|
This compound | A549 (Lung) | 10.5 | |
This compound | MCF-7 (Breast) | 12.0 |
A study demonstrated that this compound effectively inhibited the proliferation of A549 lung cancer cells by promoting oxidative stress and disrupting mitochondrial function .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Its efficacy against various bacterial strains highlights its potential as a therapeutic agent.
In vitro tests revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be developed into a new class of antibiotics .
Agricultural Applications
Herbicide Development
The compound's structural characteristics make it a candidate for the development of novel herbicides. Research indicates that halogenated hydrazinopyridines can selectively inhibit plant growth by interfering with specific biochemical pathways.
Target Plant Species | Effective Concentration (g/ha) | Reference |
---|---|---|
Amaranthus retroflexus | 0.5 | |
Setaria viridis | 0.7 |
Field trials have shown that formulations containing this compound significantly reduce weed populations without harming crop yields .
Material Science
Synthesis of Functional Polymers
this compound is utilized in the synthesis of functional polymers with enhanced properties for various applications including coatings and adhesives.
Polymer Type | Property Enhanced | Reference |
---|---|---|
Polyurethane | Chemical resistance | |
Epoxy resin | Adhesion strength |
Studies indicate that the incorporation of this compound into polymer matrices improves thermal stability and mechanical strength.
Case Studies
Case Study 1: Anticancer Efficacy
A comprehensive study evaluated the anticancer effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell viability in A549 cells through apoptosis induction via the mitochondrial pathway .
Case Study 2: Agricultural Application
In a controlled agricultural study, the effectiveness of this compound as a herbicide was assessed against common weeds in corn fields. The results indicated a significant reduction in weed biomass while maintaining crop health over multiple growing seasons .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound undergoes nucleophilic aromatic substitution (NAS) at activated positions on the pyridine ring. The 2-, 4-, and 6-positions are most reactive due to the electron-withdrawing influence of the ring nitrogen and chlorine substituents.
Key Observations :
-
Solvent Dependency : Reactions in polar aprotic solvents (e.g., DMF) favor bimolecular addition-elimination mechanisms via Meisenheimer intermediates .
-
Regioselectivity : Substitution occurs preferentially at the 4-position (hydrazine site) and 6-position due to resonance stabilization from the nitrogen atom .
Example Reaction :
C5H3Cl4N3+ROHNaOH heatC5H2Cl3N2OR+HCl+N2H4
Conditions: Reflux in ethanol/NaOH (1–2 hours) .
Base-Induced Elimination Reactions
The hydrazine group participates in elimination reactions under strongly alkaline conditions, leading to dechlorination and ring modification.
Mechanism :
-
Step 1 : Deprotonation of the hydrazine group by hydroxide ions.
-
Step 2 : Elimination of nitrogen gas (N2
) and chloride ions (Cl−
), forming a dichloropyridine derivative .
Experimental Data :
Cross-Coupling Reactions
The compound serves as a precursor in metal-catalyzed cross-coupling reactions. For example:
-
Suzuki-Miyaura Coupling : Reacts with arylboronic acids in the presence of Pd catalysts to form biarylpyridines .
-
Stille Coupling : Substitutes chlorine atoms with alkenyl or aryl groups using organostannanes .
General Reaction :
C5H3Cl4N3+Ar B OH 2Pd PPh3 4,baseC5H2Cl3N2Ar+Byproducts
Oxidation and Reductive Transformations
-
Oxidation : Treatment with H2O2
or KMnO4
oxidizes the hydrazine group to a nitro group, forming 2,3,5,6-tetrachloro-4-nitropyridine. -
Reduction : Catalytic hydrogenation (H2/Pd C
) removes chlorine atoms selectively, yielding partially dechlorinated pyridines.
Structural and Physicochemical Data
Property | Value | Source |
---|---|---|
Molecular Formula | C5H3Cl4N3 | |
Molecular Weight | 246.909 g/mol | |
CAS Number | 2176-64-9 | |
Boiling Point | Not reported | |
Melting Point | Not reported |
Synthetic Utility
This compound is a versatile intermediate in:
-
Pharmaceuticals : Synthesis of antimalarial and antiviral agents via functional group interconversion.
-
Agrochemicals : Production of herbicides and insecticides through regioselective substitutions .
Citations reflect experimental protocols and mechanistic interpretations from peer-reviewed patents and chemical databases.
Comparison with Similar Compounds
The following table and analysis compare 2,3,5,6-Tetrachloro-4-hydrazinopyridine with structurally related chlorinated pyridine derivatives, focusing on substituents, reactivity, and applications.
Table 1: Key Structural and Functional Comparisons
Reactivity and Substitution Patterns
- Nucleophilic Aromatic Substitution (NAS): The iodo derivative (2,3,5,6-tetrachloro-4-iodopyridine) exhibits regioselective NAS: sulfur nucleophiles (e.g., thiols) substitute at the para position relative to the ring nitrogen, while oxygen/nitrogen nucleophiles attack the ortho position . In contrast, the hydrazino derivative’s -NH-NH₂ group acts as a leaving group or participates in cyclization (e.g., forming triazolopyridines with oxidants like NaOCl) . Phosphonate esters (from pentachloropyridine and trimethyl phosphite) form stable P–C bonds, whereas analogous reactions with pentafluoropyridine lead to reduction products, highlighting halogen-dependent reactivity .
Electronic Effects:
Preparation Methods
Nucleophilic Substitution of Pentachloropyridine
The most direct route to 2,3,5,6-tetrachloro-4-hydrazinopyridine involves the nucleophilic substitution of pentachloropyridine with hydrazine. This method leverages the high reactivity of the 4-position chlorine atom due to electron-withdrawing effects from adjacent chlorines, which activate the pyridine ring for nucleophilic attack .
Reaction Mechanism and Conditions
-
Substrate Preparation : Pentachloropyridine serves as the starting material, synthesized via exhaustive chlorination of pyridine or through intermediates like perchlorocyclopentene-3-one .
-
Hydrazine Introduction : Hydrazine (NH₂NH₂) reacts with pentachloropyridine in a polar aprotic solvent (e.g., dichloromethane or N,N-dimethylpropanolamine) under inert atmosphere .
-
Temperature Control : Reactions are typically conducted at 0–25°C to minimize side reactions, such as multiple substitutions or ring degradation .
-
Workup : Post-reaction, the mixture is washed with a mild base (e.g., sodium carbonate) to neutralize excess hydrazine, followed by drying agents (e.g., magnesium sulfate) and solvent evaporation .
Key Data:
Advantages : High regioselectivity at the 4-position due to electronic activation.
Challenges : Requires stringent control over stoichiometry to avoid di-substitution.
Partial Dechlorination of Pentachloropyridine Derivatives
An alternative approach involves partial dechlorination of 2,3,4,5,6-pentachloropyridine to introduce the hydrazine group. This method combines reductive dechlorination with subsequent hydrazination.
Protocol Overview
-
Reductive Step : Zinc dust in aqueous alkaline medium selectively removes one chlorine atom from pentachloropyridine, yielding 2,3,5,6-tetrachloropyridine .
-
Hydrazination : The tetrachloropyridine intermediate reacts with hydrazine hydrate under reflux conditions in solvents like methanol or ethanol .
Key Data:
Parameter | Value/Detail | Source Citation |
---|---|---|
Reductive Agent | Metallic zinc (pH 12–14) | |
Intermediate | 2,3,5,6-Tetrachloropyridine | |
Hydrazination Solvent | Methanol/N,N-dimethylpropanolamine | |
Temperature | 60–130°C |
Advantages : Mitigates over-substitution risks by pre-forming the tetrachloro intermediate.
Challenges : Multi-step synthesis increases complexity and cost.
Catalyzed Hydrazine Substitution
Recent advancements employ catalytic systems to enhance reaction efficiency. For example, Pt/C or Pd/C catalysts facilitate hydrogenolysis of specific C–Cl bonds, enabling selective hydrazine incorporation .
Procedure Highlights
-
Catalyst Loading : 5–10 wt% Pt/C or Pd/C relative to substrate .
-
Hydrogen Atmosphere : Reactions proceed under hydrogen pressure (0.3–1 MPa) to stabilize intermediates .
-
Regioselectivity : Catalysts direct hydrazine to the 4-position by modulating electronic and steric factors .
Key Data:
Parameter | Value/Detail | Source Citation |
---|---|---|
Catalyst | 8% Pt/C | |
Pressure | 0.3 MPa | |
Yield | ~89% (for analogous reactions) |
Advantages : Improved reaction rates and selectivity.
Challenges : High catalyst costs and sensitivity to reaction conditions.
Solvent and Base Optimization
The choice of solvent and base critically impacts reaction outcomes. For instance:
-
N,N-Dimethylpropanolamine acts as both solvent and weak base, maintaining pH 6–9 to prevent hydrolysis of hydrazine .
-
Pyridine additives enhance regioselectivity by coordinating to the pyridine nitrogen, further activating the 4-position .
Analytical Characterization
Post-synthesis, the product is validated via:
-
NMR Spectroscopy : Distinct peaks for hydrazine protons (δ 4.5–5.5 ppm) and aromatic chlorines.
-
Mass Spectrometry : Molecular ion peak at m/z 247 (C₅HCl₄N₃).
-
HPLC Purity : >99% achieved via recrystallization from dichloromethane/hexane .
Comparative Analysis of Methods
Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
---|---|---|---|---|
Nucleophilic Substitution | 70–95 | >99 | High | Moderate |
Partial Dechlorination | 60–80 | 95–98 | Moderate | High |
Catalyzed Hydrazination | 85–90 | >99 | Low | High |
Properties
CAS No. |
2176-64-9 |
---|---|
Molecular Formula |
C5H3Cl4N3 |
Molecular Weight |
246.9 g/mol |
IUPAC Name |
(2,3,5,6-tetrachloropyridin-4-yl)hydrazine |
InChI |
InChI=1S/C5H3Cl4N3/c6-1-3(12-10)2(7)5(9)11-4(1)8/h10H2,(H,11,12) |
InChI Key |
CCNIAHUQBGJXCA-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)NN |
Origin of Product |
United States |
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